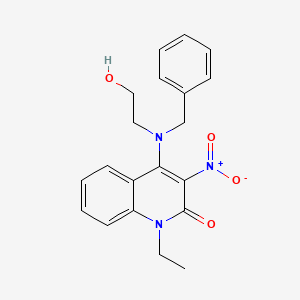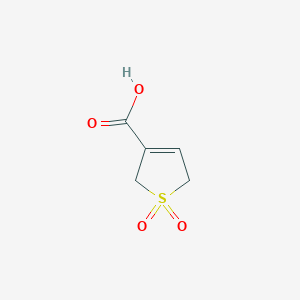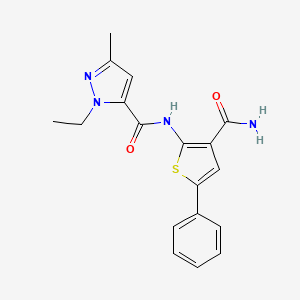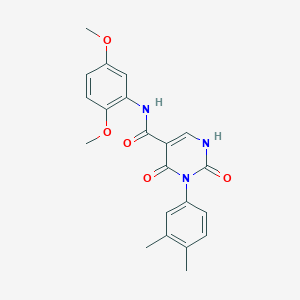![molecular formula C18H17ClN2O4 B2846256 2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)ethanone CAS No. 2034618-34-1](/img/structure/B2846256.png)
2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H17ClN2O4 and its molecular weight is 360.79. The purity is usually 95%.
BenchChem offers high-quality 2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Catalysis and Oxidation Reactions
The compound is potentially related to catalytic processes and oxidative reactions in organic synthesis. For instance, studies have demonstrated the efficiency of certain catalysts and oxidants in transforming hydrocarbons and other organic molecules into more valuable products through oxidation mechanisms. These processes are crucial for the development of new synthetic routes and the functionalization of organic compounds, contributing to advancements in pharmaceuticals, materials science, and green chemistry.
Organic Synthesis and Functional Materials
Research on similar compounds includes the development of innovative synthetic methodologies for constructing complex organic structures, such as cyclic compounds and polymers. These compounds serve as key intermediates in the synthesis of various organic molecules, including pharmaceuticals and materials with specific electronic or photophysical properties. The synthesis and characterization of such compounds are essential for exploring new materials with potential applications in electronics, photonics, and as sensors.
Structural and Mechanistic Insights
Detailed structural analysis and theoretical studies, such as density functional theory (DFT) calculations, provide insights into the electronic structure, reactivity, and potential applications of these compounds. Investigations into their crystal structures and molecular orbitals help in understanding the mechanisms underlying their reactivity and interactions with other molecules. This knowledge is instrumental in designing compounds with tailored properties for specific applications.
Supramolecular Chemistry and Material Science
Some research focuses on the supramolecular assembly and material science applications of compounds with similar structural motifs. Through hydrogen bonding, π-π stacking, and other non-covalent interactions, these compounds can form complex architectures. These assemblies have potential applications in the development of new materials, catalysis, and as components in electronic devices. The study of their formation, structure, and properties is critical for the advancement of supramolecular chemistry and material science.
Photophysical Properties and Applications
Compounds with structural similarities are also explored for their photophysical properties, including fluorescence. Their ability to form complexes with metals and undergo photochemical reactions makes them interesting candidates for applications in light-emitting devices, sensors, and as photocatalysts. Research in this area aims to develop new materials that can efficiently convert light energy into chemical energy or emit light with specific characteristics.
For more in-depth information and to explore the specific research studies mentioned above, please refer to the following links:
- (Shul’pin et al., 2012)
- (Sosnovskikh et al., 2014)
- (Alsharif et al., 2021)
- (Huang et al., 2021)
- (Cai et al., 2020)
特性
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4/c19-14-9-20-5-3-15(14)25-13-4-6-21(10-13)18(22)8-12-1-2-16-17(7-12)24-11-23-16/h1-3,5,7,9,13H,4,6,8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABBEOXEFUYVMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[6-(4-Ethoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-fluorophenyl)ethanone](/img/structure/B2846175.png)

![N-{4-[(3-propoxyquinoxalin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2846178.png)
![3'-(3-Fluorophenyl)-5-methylspiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2846180.png)

![2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2846182.png)
![N-(4-fluorobenzyl)-2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide](/img/structure/B2846184.png)

![N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2846187.png)
![N-[5-[[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-1-naphthalenecarboxamide](/img/structure/B2846190.png)


